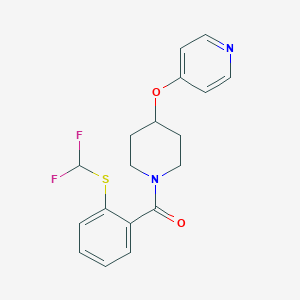![molecular formula C27H22ClN3O6 B2427090 N-(3-chloro-4-methoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 892436-67-8](/img/structure/B2427090.png)
N-(3-chloro-4-methoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-methoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C27H22ClN3O6 and its molecular weight is 519.94. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Design and Synthesis for Anticancer Purposes : Research by Al-Sanea et al. (2020) focused on designing and synthesizing derivatives with different aryloxy groups attached to the pyrimidine ring, aiming to find new anticancer agents. One compound exhibited appreciable cancer cell growth inhibition against eight cancer cell lines, highlighting its potential as an anticancer agent Al-Sanea, D. G. Parambi, M. Shaker, et al. (2020).
Development of Anti-Inflammatory and Analgesic Agents : Another study by Abu‐Hashem et al. (2020) synthesized novel derivatives derived from visnaginone and khellinone. These compounds were found to have significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, comparing favorably with sodium diclofenac, indicating their potential in developing new therapeutic agents Abu‐Hashem, S. Al-Hussain, M. Zaki (2020).
Radiosynthesis for Imaging Applications : Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This study is an example of applying synthetic chemistry to develop tools for advanced imaging techniques in medical research, although it does not directly relate to the exact compound but demonstrates the field's complexity Dollé, F. Hinnen, Annelaure Damont, et al. (2008).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-chloro-4-methoxyaniline with 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid in the presence of a coupling agent. The resulting intermediate is then subjected to acylation with acetic anhydride to yield the final product.", "Starting Materials": [ "3-chloro-4-methoxyaniline", "2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "Coupling agent", "Acetic anhydride" ], "Reaction": [ "Step 1: 3-chloro-4-methoxyaniline is reacted with 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in anhydrous solvent like dichloromethane or dimethylformamide (DMF) to form the intermediate product.", "Step 2: The intermediate product is then purified and subjected to acylation with acetic anhydride in the presence of a base such as triethylamine (TEA) or pyridine in anhydrous solvent like dichloromethane or DMF to yield the final product.", "Step 3: The final product is then purified by column chromatography or recrystallization to obtain the pure compound." ] } | |
CAS RN |
892436-67-8 |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide |
Molecular Formula |
C27H22ClN3O6 |
Molecular Weight |
519.94 |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C27H22ClN3O6/c1-35-18-10-7-16(8-11-18)14-31-26(33)25-24(19-5-3-4-6-21(19)37-25)30(27(31)34)15-23(32)29-17-9-12-22(36-2)20(28)13-17/h3-13H,14-15H2,1-2H3,(H,29,32) |
InChI Key |
IBTZZKURTVCNKF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC(=C(C=C5)OC)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



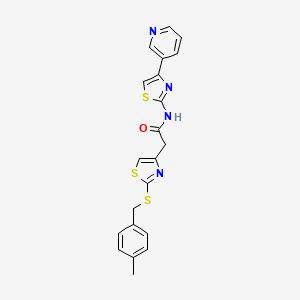
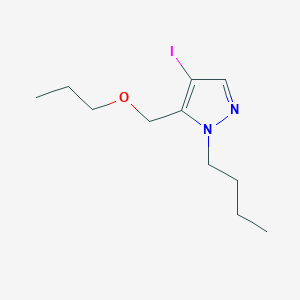
![2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2427009.png)
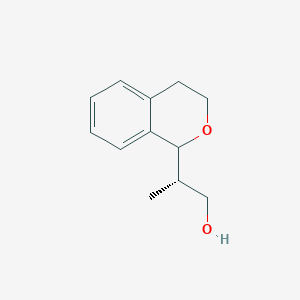


![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone](/img/structure/B2427016.png)
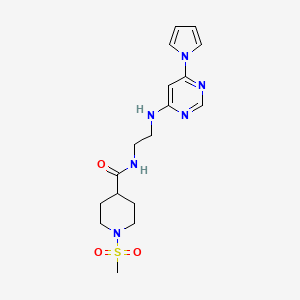
![4-[1-(4-Methylbenzenesulfonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2427020.png)

![N-(3-methyl-4-(N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2427023.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2427024.png)
![1-(3-fluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2427025.png)
